molecular formula C17H30N2O B008966 4-Pyrimidinol, 5-dodecyl-6-methyl- CAS No. 103980-61-6

4-Pyrimidinol, 5-dodecyl-6-methyl-

Cat. No. B008966
M. Wt: 278.4 g/mol
InChI Key: KMKURCSWXPDGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinol, 5-dodecyl-6-methyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been found to have unique properties that make it useful for a variety of purposes.

Mechanism Of Action

The mechanism of action of 4-Pyrimidinol, 5-dodecyl-6-methyl- is not fully understood. However, it has been suggested that it may work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting the growth of cancer cells.

Biochemical And Physiological Effects

4-Pyrimidinol, 5-dodecyl-6-methyl- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to inhibit the growth of several types of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Pyrimidinol, 5-dodecyl-6-methyl- for lab experiments is its broad-spectrum activity against microorganisms. This makes it useful for studying the effects of antimicrobial agents on various types of bacteria, fungi, and viruses. However, one limitation of this compound is that it can be toxic to mammalian cells at high concentrations, which may limit its usefulness for certain types of experiments.

Future Directions

There are several potential future directions for research on 4-Pyrimidinol, 5-dodecyl-6-methyl-. One area of interest is the development of new antimicrobial agents based on this compound. Another area of interest is the study of its potential as an anticancer agent. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on mammalian cells.

Synthesis Methods

The synthesis of 4-Pyrimidinol, 5-dodecyl-6-methyl- involves several steps. The first step involves the condensation of 6-methyl-2-pyridone with dodecylamine. This reaction is followed by the addition of formaldehyde and then the reduction of the resulting imine with sodium borohydride. The final step involves the oxidation of the resulting alcohol with chromium trioxide.

Scientific Research Applications

4-Pyrimidinol, 5-dodecyl-6-methyl- has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential as an anticancer agent.

properties

CAS RN

103980-61-6

Product Name

4-Pyrimidinol, 5-dodecyl-6-methyl-

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

5-dodecyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-15(2)18-14-19-17(16)20/h14H,3-13H2,1-2H3,(H,18,19,20)

InChI Key

KMKURCSWXPDGSU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCC1=C(NC=NC1=O)C

SMILES

CCCCCCCCCCCCC1=C(N=CNC1=O)C

Canonical SMILES

CCCCCCCCCCCCC1=C(NC=NC1=O)C

synonyms

5-dodecyl-6-methyl-1H-pyrimidin-4-one

Origin of Product

United States

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